N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

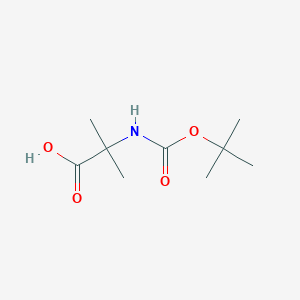

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNXWZGIFWJHMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184979 |

Source

|

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-29-1 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, a crucial building block in peptide synthesis and drug development. Commonly known as Boc-α-methylalanine or Boc-Aib-OH, this non-proteinogenic amino acid derivative is valued for its ability to induce helical conformations in peptides, thereby enhancing their stability and biological activity.[1] This guide provides a comprehensive overview of the most common and efficient synthesis route, detailed experimental protocols, and key quantitative data to support researchers in its preparation and application.

Core Synthesis Pathway: N-tert-Butoxycarbonylation

The primary and most widely utilized method for synthesizing this compound is the N-tert-butoxycarbonylation of 2-aminoisobutyric acid (also known as 2-methylalanine). This reaction employs di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the protecting agent, which selectively introduces the acid-labile tert-butoxycarbonyl (Boc) group onto the amino functionality of the starting material.[2][3][4]

The reaction proceeds via nucleophilic attack of the amino group of 2-aminoisobutyric acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base in a suitable solvent system to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.[2][4] The process is favored for its high yields and the relative ease of purification of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Source |

| Yield | 80% | [2] |

| Purity | ≥ 98% (TLC) | [5] |

| ≥ 98% (HPLC) | [6] | |

| Melting Point | 118-122 °C | [2] |

| 115 - 125 °C | [6] | |

| Appearance | White crystalline powder | [2][6] |

| Molecular Formula | C₉H₁₇NO₄ | [2][5] |

| Molecular Weight | 203.24 g/mol | [2][5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.07 (brs, 1H), 1.54 (s, 6H), 1.45 (s, 9H) | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[2]

Materials:

-

2-Aminoisobutyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1.0 N Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 200 mg (1.94 mmol) of 2-aminoisobutyric acid in a solvent mixture consisting of 8.0 mL of 1.0 N NaOH solution and 8.0 mL of 1,4-dioxane.

-

Addition of Boc Anhydride: To the resulting solution, add 846 mg (3.88 mmol) of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Solvent Removal: Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure using a rotary evaporator.

-

Acidification: Adjust the pH of the remaining aqueous residue to 3 with the dropwise addition of 1N HCl solution.

-

Extraction: Extract the product from the acidified aqueous solution with 3 x 20 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

-

Purification and Characterization: The resulting white solid can be further purified by recrystallization if necessary. The product identity and purity should be confirmed by techniques such as NMR spectroscopy, melting point analysis, and chromatography (TLC/HPLC).

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway for Boc-α-methylalanine.

Caption: Experimental workflow for Boc-α-methylalanine synthesis.

References

Physicochemical Properties of Boc-α-Aminoisobutyric Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-α-aminoisobutyric acid (Boc-Aib-OH) is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis and pharmaceutical development.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of α-aminoisobutyric acid enhances its stability and controls its reactivity during the stepwise assembly of peptide chains.[1] Its unique gem-dimethyl structure introduces significant conformational constraints on the peptide backbone, making it a valuable tool for designing peptides and peptidomimetics with stable secondary structures, such as helices. This guide provides a comprehensive overview of the core physicochemical properties of Boc-Aib-OH, detailed experimental protocols for their determination, and logical workflows to support its application in research and development.

Core Physicochemical Data

The fundamental physicochemical properties of Boc-α-aminoisobutyric acid are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Synonyms | Boc-Aib-OH, Boc-α-methylalanine, 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | [1][2] |

| CAS Number | 30992-29-1 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 203.24 g/mol | [2][4][5] |

| Appearance | White crystalline powder | [1][2][4] |

| Melting Point | 115 - 125 °C | [1][2][3] |

| pKa (Predicted) | 4.11 ± 0.10 | [2][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and DMF. | [2][6][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Boc-α-aminoisobutyric acid are provided below. These protocols are synthesized from standard laboratory practices.

Synthesis of Boc-α-aminoisobutyric acid

This protocol describes a general procedure for the N-protection of α-aminoisobutyric acid using di-tert-butyl dicarbonate (Boc₂O).[2][6]

Materials:

-

α-Aminoisobutyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1.0 N Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

Stir plate and magnetic stir bar

-

Reaction flask

Procedure:

-

Dissolve α-aminoisobutyric acid in a solvent mixture of 1.0 N NaOH solution and 1,4-dioxane.[2][6]

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O). A typical molar ratio is 2 equivalents of Boc₂O per equivalent of the amino acid.[2][6]

-

Stir the reaction mixture vigorously at room temperature for approximately 16-24 hours.[2][6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Aib-OH | 30992-29-1 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Boc-2-aminoisobutyric acid | CymitQuimica [cymitquimica.com]

- 5. N-Boc-2-aminoisobutyric acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]

- 7. Boc-Aib-OH Novabiochem 30992-29-1 [sigmaaldrich.com]

Navigating Peptide Design: A Technical Guide to N-Boc-2-Aminoisobutyric Acid

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) stands out for its unique conformational constraints. This technical guide provides an in-depth overview of its core properties, experimental handling, and applications, empowering researchers to leverage its full potential in their work.

Core Physicochemical Properties

N-Boc-2-aminoisobutyric acid is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The tert-butoxycarbonyl (Boc) protecting group on the amino terminus facilitates its use in solid-phase and solution-phase peptide synthesis.

| Property | Value |

| CAS Number | 30992-29-1[1][2][3][4] |

| Molecular Formula | C9H17NO4[1][2][4] |

| Molecular Weight | 203.24 g/mol [1][4] |

Experimental Protocols

The effective use of Boc-Aib-OH in research and development hinges on standardized experimental protocols. Below are methodologies for its incorporation into peptide chains and the subsequent removal of the Boc protecting group.

Protocol 1: Peptide Coupling of Boc-Aib-OH

This protocol outlines the standard procedure for coupling Boc-Aib-OH to a resin-bound peptide chain using a carbodiimide activator.

Materials:

-

Boc-Aib-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free amino group

-

Shaker vessel

-

Filtration apparatus

Procedure:

-

In a clean reaction vessel, dissolve Boc-Aib-OH (2 equivalents relative to the resin loading) and HOBt (2 equivalents) in DMF.

-

Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Add the activated Boc-Aib-OH solution to the resin-bound peptide.

-

Agitate the mixture on a shaker for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Once the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol.

-

Dry the resin under vacuum.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to allow for the subsequent coupling of the next amino acid.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, water), if required for sensitive residues

-

Filtration apparatus

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 20-30 minutes.

-

Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Filter the resin and wash it thoroughly with DCM to remove the cleaved Boc group and excess TFA.

-

Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

-

Wash the resin again with DCM and proceed to the next coupling step.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as N-Boc-2-aminoisobutyric acid, into a growing peptide chain during solid-phase peptide synthesis.

Signaling Pathway Implications

While N-Boc-2-aminoisobutyric acid itself is a synthetic building block and not directly involved in natural signaling pathways, its incorporation into peptides can have profound effects on their biological activity. The conformational rigidity imparted by the gem-dimethyl group of the Aib residue can lock a peptide into a specific secondary structure, such as a helix. This can enhance binding to target receptors or enzymes, thereby modulating their signaling pathways. For instance, stabilizing a helical conformation in a peptide agonist could lead to prolonged receptor activation and downstream signaling.

The following diagram illustrates a generalized signaling pathway that can be influenced by a peptide containing Aib.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine. Known commonly as Boc-α-aminoisobutyric acid (Boc-Aib-OH), this non-proteinogenic amino acid is a crucial building block in the synthesis of peptides with constrained conformations, making its unambiguous characterization essential for drug discovery and development. This guide details the spectroscopic data and experimental protocols necessary for its identification and verification.

Molecular and Spectroscopic Overview

This compound is a derivative of the amino acid 2-aminoisobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis to prevent unwanted side reactions. The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 115 - 125 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group of the Boc protector and the two methyl groups of the amino acid backbone.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) of the Boc group |

| ~1.54 | Singlet | 6H | Two equivalent methyl protons (-C(CH₃)₂) of the alanine backbone |

| ~5.07 | Broad Singlet | 1H | Amide proton (-NH-) |

Note: Chemical shifts are typically referenced to a residual solvent peak and can vary slightly based on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of quaternary carbons and the distinct chemical shifts of the carbonyl groups are key identifiers.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~24.5 | Methyl carbons (-C(CH₃)₂) of the alanine backbone |

| ~28.3 | tert-butyl methyl carbons (-C(CH₃)₃) of the Boc group |

| ~56.3 | Quaternary α-carbon (-C(CH₃)₂) |

| ~80.4 | Quaternary carbon of the Boc group (-C(CH₃)₃) |

| ~155.7 | Carbonyl carbon of the Boc group (-O-C=O) |

| ~174.5 | Carboxylic acid carbonyl carbon (-COOH) |

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 204.1230 | [M+H]⁺ (Protonated molecule) |

| 226.1049 | [M+Na]⁺ (Sodium adduct) |

| 148.0761 | [M+H - C₄H₈]⁺ (Loss of isobutylene from the Boc group) |

| 104.0862 | [M+H - C₅H₈O₂]⁺ (Loss of the entire Boc group) |

The fragmentation pattern is often characterized by the facile loss of components of the labile Boc group, such as isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide N-H stretch |

| ~2980 | C-H | C-H stretch (aliphatic) |

| ~1740 | C=O | Carboxylic acid C=O stretch |

| ~1690 | C=O | Urethane C=O stretch (Boc group) |

| ~1520 | N-H | Amide N-H bend |

| ~1160 | C-O | C-O stretch |

The presence of two distinct carbonyl absorption bands is a key feature, corresponding to the carboxylic acid and the urethane of the Boc group.[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Technique: Proton-decoupled

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Range: m/z 50-500.

-

Fragmentation Analysis (MS/MS): For fragmentation studies, the protonated molecular ion ([M+H]⁺) is selected as the precursor ion and subjected to collision-induced dissociation (CID).

-

FTIR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid, crystalline this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Logical Framework for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical workflow, as depicted in the diagram below. This involves sample purification, preliminary analysis, detailed spectroscopic investigation, and final structure confirmation.

References

Navigating the Solubility Landscape of Boc-Aib-OH: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the solubility of N-α-tert-Butoxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH) in common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and peptide synthesis, offering critical data for experimental design and process optimization.

Introduction

N-α-tert-Butoxycarbonyl-α-aminoisobutyric acid, commonly known as Boc-Aib-OH, is a crucial N-protected amino acid derivative extensively utilized in peptide synthesis. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on peptide backbones, making it a valuable building block for creating helical structures and peptidomimetics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in solution-phase and solid-phase peptide synthesis, as well as for purification and formulation development. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing and optimizing the solubility of this compound.

Core Concepts: Factors Influencing Boc-Aib-OH Solubility

The solubility of Boc-Aib-OH is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility profile, generally increasing its affinity for organic solvents compared to its unprotected counterpart, α-aminoisobutyric acid. Key factors include:

-

Polarity Match: "Like dissolves like" is a fundamental principle. Boc-Aib-OH, with its mix of a polar carboxylic acid group and a non-polar Boc group, exhibits solubility in a range of solvents.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic polar solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid Boc-Aib-OH affects its dissolution.

Solubility Data of Boc-Aib-OH

Precise, quantitative solubility data for Boc-Aib-OH across a wide spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative data from various sources provide valuable insights into its solubility profile. The following table summarizes this information.

| Solvent | Type | Qualitative Solubility | Semi-Quantitative Data (approx.) | Citation(s) |

| Dimethylformamide (DMF) | Polar Aprotic | Clearly Soluble | > 101.6 g/L (0.5 M) | [1] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | No data available | [2][3][4] |

| Dichloromethane (DCM) | Halogenated | Soluble | No data available | [2][3][4] |

| Chloroform | Halogenated | Soluble | No data available | [2][3][5] |

| Ethyl Acetate | Ester | Soluble | No data available | [2][3][4] |

| Acetone | Ketone | Soluble | No data available | [2][3][4] |

| Methanol | Polar Protic | Soluble | No data available | [5] |

| Ethanol | Polar Protic | Soluble | No data available | [5] |

Note: The semi-quantitative data for DMF is derived from the observation that 1 mmole of Boc-Aib-OH (203.24 mg) is clearly soluble in 2 ml of DMF, which calculates to a concentration of 0.5 M.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following detailed protocol for the gravimetric determination of Boc-Aib-OH solubility is provided. This method is robust, reliable, and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of Boc-Aib-OH in a given organic solvent at a specific temperature.

Materials:

-

Boc-Aib-OH (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 μm, compatible with the solvent)

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Aib-OH to a vial. The exact amount is not critical, but there must be undissolved solid remaining at equilibrium.

-

Record the approximate amount of solid added.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). The solution should appear cloudy due to the excess undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a 0.2 μm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact weight of the empty vial.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the total weight of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the Boc-Aib-OH (e.g., 40-50 °C). Alternatively, use a desiccator under high vacuum.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., 2 hours apart) show a difference of less than 0.1 mg.

-

Record the final weight of the vial containing the dried Boc-Aib-OH solute.

-

-

Calculation of Solubility:

-

Weight of solute: (Weight of vial + dried solute) - (Weight of empty vial)

-

Weight of solvent: (Weight of vial + solution) - (Weight of vial + dried solute)

-

Solubility (g/L): (Weight of solute / Weight of solvent) * Density of solvent (g/mL) * 1000 (mL/L)

-

Solubility (mol/L): Solubility (g/L) / Molecular weight of Boc-Aib-OH (203.24 g/mol )

-

Visualizing the Workflow

To aid researchers in systematically approaching solubility studies, the following diagram outlines a logical workflow for determining and optimizing the solubility of a compound like Boc-Aib-OH.

Conclusion

While comprehensive quantitative solubility data for Boc-Aib-OH remains to be fully elucidated in scientific literature, the available qualitative information consistently indicates its solubility in a range of common organic solvents crucial for peptide synthesis. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for in-house determination. The structured workflow and foundational concepts presented herein are intended to empower researchers to make informed decisions regarding solvent selection and experimental design, ultimately facilitating the successful application of Boc-Aib-OH in their research and development endeavors.

References

Spectroscopic Characterization of N-Boc-2-Aminoisobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-2-aminoisobutyric acid, a key building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for N-Boc-2-aminoisobutyric acid is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 1.44 | Singlet | 9H | tert-butyl (Boc) | CDCl₃ |

| 1.55 | Singlet | 6H | gem-dimethyl (Aib) | CDCl₃ |

| 5.0 (approx.) | Broad Singlet | 1H | NH (Amide) | CDCl₃ |

| 10.0 (approx.) | Broad Singlet | 1H | OH (Carboxylic Acid) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 24.5 | gem-dimethyl (Aib) | CDCl₃ |

| 28.3 | tert-butyl (Boc) | CDCl₃ |

| 56.2 | Quaternary Carbon (Aib) | CDCl₃ |

| 80.0 | Quaternary Carbon (Boc) | CDCl₃ |

| 155.0 | Carbonyl (Boc) | CDCl₃ |

| 178.0 | Carbonyl (Carboxylic Acid) | CDCl₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3350 | Medium | N-H stretch (Amide) |

| 2980 | Strong | C-H stretch (Alkyl) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1685 | Strong | C=O stretch (Amide, Boc) |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 204.123 | [M+H]⁺ | ESI+ |

| 226.105 | [M+Na]⁺ | ESI+ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of N-Boc-2-aminoisobutyric acid for structural elucidation.

Materials:

-

N-Boc-2-aminoisobutyric acid

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of N-Boc-2-aminoisobutyric acid and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Boc-2-aminoisobutyric acid.

Materials:

-

N-Boc-2-aminoisobutyric acid

-

Potassium bromide (KBr), IR grade

-

FTIR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)[1]

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of N-Boc-2-aminoisobutyric acid with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Procedure (ATR Method):

-

Instrument Setup: Place the ATR accessory in the FTIR spectrometer and acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid N-Boc-2-aminoisobutyric acid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Processing: The software will generate the final absorbance spectrum. Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Boc-2-aminoisobutyric acid.

Materials:

-

N-Boc-2-aminoisobutyric acid

-

Methanol (HPLC grade)

-

Formic acid (optional, for enhancing ionization)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of N-Boc-2-aminoisobutyric acid (approximately 1 mg/mL) in methanol. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

-

Compare the observed m/z values with the calculated theoretical values.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

A Technical Guide to N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine for Drug Development and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as Boc-2-methyl-alanine or Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on the peptide backbone, often inducing helical or turn structures. This property is highly valuable in drug design for creating peptides with enhanced stability, receptor affinity, and bioavailability. This guide provides an in-depth overview of its commercial availability, experimental applications, and a typical workflow for its incorporation into a peptide sequence.

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various purities and quantities to suit different experimental scales. Below is a summary of some commercial suppliers.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| AKSci | Boc-alpha-Methylalanine | 30992-29-1 | >95% | 5g, 25g, 100g, 500g[1] |

| Ozone Specialities | N- BOC-2-methyl alanine | 30992-29-1 | 99% | 25Kg[2] |

| ChemicalBook | Boc-Aib-OH | 30992-29-1 | >98% (GC) | 5g, 25g (from listed suppliers like TCI)[3] |

| TCI America | 2-(tert-Butoxycarbonylamino)isobutyric Acid | 30992-29-1 | >98.0% | 5g, 25g[3] |

| Sigma-Aldrich (via ChemicalBook) | Boc-Aib-OH Novabiochem® | 30992-29-1 | Not Specified | 25g[3] |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's website for the most current information on product specifications, availability, and pricing.

Experimental Protocols

The incorporation of Boc-2-methyl-alanine into a peptide sequence is typically achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the α,α-dimethyl group, coupling can be challenging and may require optimized conditions compared to standard proteinogenic amino acids. The following is a detailed, representative methodology for a single coupling cycle in manual Boc-SPPS.

Objective: To couple Boc-2-methyl-alanine to a deprotected N-terminal amine on a growing peptide chain attached to a solid support (resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-2-methyl-alanine

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5]

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF[6]

-

Activation/Coupling Reagents:

-

Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Option B (Uronium Salt): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA[5][6]

-

-

Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade), DCM, Isopropanol (IPA)

-

Washing Solvents: DMF, DCM, IPA

-

SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Methodology:

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin (with a Boc-protected N-terminus from the previous cycle) into an appropriate SPPS reaction vessel.

-

Wash the resin with DCM (3x) to remove any residual solvent.

-

Swell the resin in DCM or DMF for 20-30 minutes to ensure optimal accessibility of the reactive sites.

Step 2: Boc Group Deprotection

-

Drain the swelling solvent from the resin.

-

Add the deprotection solution (50% TFA in DCM) to the resin. A typical volume is 10 mL per gram of resin.[4]

-

Perform a short pre-wash by agitating for 2-5 minutes, then drain.[4]

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[5]

-

Drain the TFA solution and wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), IPA (2x), and DCM (3x).[4][5]

Step 3: Neutralization

-

Add the neutralization solution (e.g., 10% DIEA in DCM) to the resin.

-

Agitate for 5-10 minutes at room temperature to neutralize the newly formed N-terminal trifluoroacetate salt to the free amine.[6]

-

Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the coupling step.

Step 4: Amino Acid Activation and Coupling This step is critical for the sterically hindered Boc-2-methyl-alanine. Uronium salt-based activators like HBTU or HATU are often more effective than standard carbodiimide methods.[5]

Using HBTU/HATU (Recommended for Hindered Couplings):

-

In a separate vessel, dissolve Boc-2-methyl-alanine (3-4 equivalents relative to resin substitution) and HBTU or HATU (3-4 equivalents) in DMF or NMP.[6]

-

Add DIEA (6-8 equivalents) to the solution to begin the pre-activation. The solution may change color. Allow it to pre-activate for 1-5 minutes.[6]

-

Immediately add the pre-activated amino acid solution to the swollen, neutralized peptide-resin.[6]

-

Agitate the mixture at room temperature. Due to the steric hindrance of Boc-2-methyl-alanine, a longer coupling time of 2-4 hours, or even overnight, may be necessary.[5]

Step 5: Monitoring the Coupling Reaction

-

After the initial coupling time, take a small sample of resin beads (a few milligrams).

-

Wash the beads thoroughly with DMF and ethanol.

-

Perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines.[7]

-

Negative Result (yellow/colorless beads): The coupling is complete. Proceed to Step 6.

-

Positive Result (blue/purple beads): The coupling is incomplete. A recoupling (double coupling) is necessary. Drain the reaction solution and repeat Step 4 with a fresh solution of activated Boc-2-methyl-alanine.[5][7]

-

Step 6: Washing

-

Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin extensively to remove all excess reagents and byproducts. A typical wash sequence is: DMF (3-5 times) and DCM (3-5 times).[6]

-

The resin is now ready for the next cycle of deprotection and coupling or for final cleavage if the synthesis is complete.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for a single coupling cycle in Boc-SPPS.

Caption: Boc deprotection and neutralization pathway.

Caption: Boc-SPPS workflow for one amino acid coupling cycle.

References

Biological activity of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, commonly known as N-Boc-α-methylalanine or N-Boc-α-aminoisobutyric acid (N-Boc-Aib), is a cornerstone building block in the synthesis of peptidomimetics and other biologically active molecules. The incorporation of the α,α-disubstituted amino acid, α-methylalanine, imparts significant conformational constraints on peptide backbones, often inducing helical secondary structures. The N-terminal Boc protecting group, while primarily utilized for synthetic purposes, can also modulate the physicochemical properties of the final molecule, such as lipophilicity, which may influence its biological activity. This technical guide provides an in-depth overview of the reported biological activities of derivatives containing the N-Boc-α-methylalanine scaffold, details common experimental protocols for their evaluation, and visualizes relevant workflows and cellular pathways.

Core Concepts: Structural Features Influencing Bioactivity

The biological potential of N-Boc-α-methylalanine derivatives is intrinsically linked to two key structural features:

-

The α,α-disubstituted α-amino acid (Aib): The gem-dimethyl group on the α-carbon of α-methylalanine sterically restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This rigidity promotes the formation of stable helical structures, particularly 3₁₀- and α-helices. Such defined conformations are crucial for specific interactions with biological targets like receptors and enzymes.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky and lipophilic moiety. Its presence at the N-terminus increases the overall hydrophobicity of a molecule, which can enhance membrane permeability. While often removed in the final peptide drug, its retention in smaller molecules can confer or alter biological activities, including antimicrobial properties.

Biological Activities of Related Derivatives

Antimicrobial Activity

The incorporation of α-aminoisobutyric acid (Aib) into peptide sequences is a well-established strategy for designing potent antimicrobial peptides (AMPs). The induced helical conformation is critical for the amphipathic nature of these peptides, allowing them to preferentially interact with and disrupt the membranes of pathogenic microbes. Cationic amphiphilic peptides containing Aib have demonstrated significant activity against a range of bacteria. For instance, synthetic peptide models such as Ac-(Aib-Arg-Aib-Leu)n-NH2 have shown considerable antimicrobial efficacy and are resistant to enzymatic degradation.

While specific MIC values for simple N-Boc-α-methylalanine derivatives are not extensively documented, studies on Boc-protected amino acids suggest they can exhibit antibacterial activity, particularly when used in combination with conventional antibiotics. The Boc group's lipophilicity may facilitate interaction with the bacterial cell membrane.

Anticancer Activity

The conformational rigidity imparted by Aib is also a valuable attribute in the design of anticancer agents. By locking a peptide into a specific bioactive conformation, the affinity and selectivity for cancer-related targets can be enhanced. Peptides containing Aib have been investigated for their ability to induce apoptosis in cancer cells.

Furthermore, derivatives of α,α-disubstituted amino acids have been explored for their cytotoxic effects. For example, a study on functionalized amino acid derivatives reported that compounds derived from a related oxazolidine carboxamide scaffold exhibited cytotoxicity against ovarian and oral cancer cell lines, with IC₅₀ values in the low micromolar range. These findings suggest that the core α,α-disubstituted amino acid structure can be a valuable template for the development of novel anticancer agents.

Experimental Protocols

The evaluation of the biological activity of N-Boc-α-methylalanine derivatives typically involves a series of standardized in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.

Materials:

-

Test compounds (N-Boc-α-methylalanine derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB directly in the 96-well plate. This creates a range of concentrations to be tested.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compounds (N-Boc-α-methylalanine derivatives)

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-Boc-α-methylalanine derivatives by adding the compounds to the culture medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

Potential Signaling Pathway Modulation in Cancer

Given that α,α-disubstituted amino acids can influence cellular metabolism and that many anticancer agents target key signaling pathways, a plausible area of investigation for N-Boc-α-methylalanine derivatives is their effect on pathways like the PI3K/Akt/mTOR and MAPK pathways. These pathways are central regulators of cell growth, proliferation, and survival and are often dysregulated in cancer.

Conclusion

N-Boc-α-methylalanine derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. The inherent structural properties conferred by the α-methylalanine residue make them attractive scaffolds for the design of conformationally constrained molecules with potential antimicrobial and anticancer activities. While a systematic quantitative structure-activity relationship study for a homologous series of these derivatives is currently lacking in the public domain, the foundational knowledge of the bioactivity of related compounds provides a strong rationale for their further investigation. The standardized experimental protocols outlined in this guide offer a clear path for the systematic evaluation of new derivatives. Future research should focus on synthesizing and screening libraries of these compounds to generate the quantitative data necessary to build robust structure-activity relationship models, which will be crucial for the rational design of novel therapeutic agents.

Thermal Stability and Degradation of Boc-α-Aminoisobutyric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-α-aminoisobutyric acid (Boc-AIB-OH), a synthetic amino acid derivative, is a critical building block in peptide synthesis and drug development. Its unique gem-dimethyl substitution provides conformational constraints within peptide backbones, making it a valuable tool for designing peptides and peptidomimetics with specific secondary structures and enhanced biological stability. Understanding the thermal stability and degradation profile of Boc-AIB-OH is paramount for its proper storage, handling, and application in synthetic methodologies, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal behavior of Boc-AIB-OH.

Physicochemical Properties

A foundational aspect of thermal stability is the compound's melting point, which indicates the upper limit of its solid-state integrity.

| Property | Value | Reference |

| Melting Point | 115 - 125 °C | [1][2] |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

Thermal Degradation Pathway

The proposed thermal degradation pathway for Boc-AIB-OH is as follows:

Caption: Proposed thermal degradation pathway of Boc-α-aminoisobutyric acid.

Upon heating, the Boc-protecting group is cleaved through a six-membered transition state, leading to the formation of the free α-aminoisobutyric acid, isobutylene, and carbon dioxide. This process is a type of thermal elimination reaction.

Quantitative Thermal Analysis Data

A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for Boc-α-aminoisobutyric acid. Such analyses would provide crucial information, including:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant degradation begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of degradation is maximal.

-

Mass Loss Percentages: The percentage of mass lost at different stages of heating, corresponding to the loss of the Boc group.

-

Enthalpy of Decomposition (ΔHd): The heat absorbed or released during the degradation process.

Without experimental data, it is not possible to provide a detailed table of these quantitative parameters. However, based on general knowledge of Boc-protected amino acids, significant thermal decomposition is expected to occur at temperatures above 150 °C.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of Boc-AIB-OH are contingent on the availability of published research. However, a general methodology for conducting such an analysis would involve the following standard procedures:

1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of Boc-AIB-OH (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases, typically over a range from ambient temperature to 300-400 °C.

-

The resulting data is plotted as mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of Boc-AIB-OH (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature.

-

The resulting data is plotted as heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

-

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like Boc-AIB-OH.

Caption: A generalized workflow for the thermal analysis of Boc-α-aminoisobutyric acid.

Conclusion

Boc-α-aminoisobutyric acid is a stable crystalline solid at ambient temperatures, with a melting point in the range of 115-125 °C. While specific experimental data on its solid-state thermal decomposition is currently lacking in publicly accessible literature, the expected degradation pathway involves the cleavage of the Boc group to yield α-aminoisobutyric acid, isobutylene, and carbon dioxide, likely at temperatures exceeding 150 °C. For researchers and drug development professionals, it is recommended to handle Boc-AIB-OH at temperatures well below its melting point to ensure its chemical integrity. Further experimental studies employing TGA and DSC are required to fully characterize the quantitative thermal stability and degradation kinetics of this important synthetic building block.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine, a molecule of significant interest in peptidomimetics and drug design. Commonly known as Boc-α-aminoisobutyric acid (Boc-Aib-OH), its solid-state conformation is crucial for understanding its role in inducing specific secondary structures in peptides.

While a definitive, publicly accessible crystal structure for this compound has not been reported in crystallographic databases, this guide offers a comparative analysis with structurally related molecules: N-((1,1-dimethylethoxy)carbonyl)-L-alanine (Boc-L-Ala-OH) and the parent amino acid, α-aminoisobutyric acid (Aib). Furthermore, detailed experimental protocols for the crystallization and X-ray diffraction analysis of such compounds are provided to facilitate further research in this area.

Comparative Crystallographic Data

To contextualize the potential solid-state conformation of Boc-Aib-OH, the crystallographic data for Boc-L-Ala-OH and Aib are presented below. These structures provide insights into the influence of the bulky tert-butoxycarbonyl protecting group and the gem-dimethyl substitution on the overall molecular packing and conformation.

Table 1: Crystallographic Data for a-aminoisobutyric acid (Aib)

| Parameter | Value |

| Chemical Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 5.83 |

| c (Å) | 10.04 |

| α (°) | 90 |

| β (°) | 103.1 |

| γ (°) | 90 |

| Volume (ų) | 600.6 |

| Z | 4 |

Data sourced from a representative CIF file for α-aminoisobutyric acid.

Table 2: Crystallographic Data for N-((1,1-dimethylethoxy)carbonyl)-L-alanine (Boc-L-Ala-OH) [1]

| Parameter | Value |

| Chemical Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.833(2) |

| b (Å) | 10.339(3) |

| c (Å) | 11.289(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1031.5(5) |

| Z | 4 |

Data for Boc-L-Alanine was obtained from the Crystallography Open Database (COD), entry 4312142.[1]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Boc-protected amino acids like this compound.

Synthesis of Boc-Aib-OH

A common method for the synthesis of Boc-Aib-OH involves the reaction of α-aminoisobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Dissolution: Dissolve α-aminoisobutyric acid in a suitable solvent mixture, such as aqueous sodium hydroxide and dioxane.

-

Reaction: Cool the solution and add di-tert-butyl dicarbonate. Allow the reaction to proceed at room temperature with stirring.[2]

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which is often an oil or a semi-solid.[3]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For Boc-protected amino acids, which can be challenging to crystallize from a melt or due to their oily nature, the following methods are often employed.

Method 1: Slow Evaporation [1]

-

Dissolution: Dissolve the purified Boc-Aib-OH in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol, or methanol).

-

Filtration: Filter the solution to remove any particulate matter.

-

Evaporation: Cover the container with a perforated lid or parafilm with small holes to allow for the slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.

Method 2: Vapor Diffusion [1]

-

Setup: Place a small vial containing a concentrated solution of Boc-Aib-OH inside a larger, sealed container.

-

Anti-solvent: Add a more volatile anti-solvent (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the bottom of the larger container.

-

Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Incubation: Allow the setup to remain undisturbed at a constant temperature.

Method 3: Recrystallization from a Binary Solvent System [4]

-

Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.

-

Induce Cloudiness: Slowly add a "poor" anti-solvent (e.g., hexane) until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.[1] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from a synthesized compound to a refined crystal structure.

Caption: Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding and practical protocols for the crystal structure analysis of this compound. The comparative data and detailed methodologies are intended to support further research into the solid-state properties of this important class of molecules, ultimately aiding in the rational design of novel peptides and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-α-aminoisobutyric Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that offers unique structural properties beneficial for peptide-based therapeutics.[1] Its defining feature, a gem-dimethyl group at the α-carbon, introduces significant conformational constraints, promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[2] This structural rigidity enhances proteolytic resistance, thereby increasing the in-vivo half-life of peptides.[1][3] Furthermore, the incorporation of Aib has been shown to improve the cell-penetrating capabilities of peptides and even facilitate crossing of the blood-brain barrier.[1]

This document provides detailed application notes and protocols for the incorporation of Boc-α-aminoisobutyric acid (Boc-Aib-OH) into peptide sequences using solid-phase peptide synthesis (SPPS).

Challenges in Incorporating Boc-Aib-OH

The primary challenge in coupling Boc-Aib-OH lies in the steric hindrance presented by its α,α-dimethyl group. This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to:

-

Lower coupling yields: Incomplete reactions can result in deletion sequences, which are challenging to separate from the target peptide.

-

Slower reaction kinetics: Longer coupling times may be required to achieve satisfactory yields.

-

Aggregation of Aib-rich sequences: Peptides with a high Aib content have a tendency to aggregate due to the formation of stable, often hydrophobic, helical structures.[4]

To overcome these challenges, optimized coupling strategies, including the use of potent coupling reagents and, in some cases, microwave-assisted synthesis, are necessary.[4][5][6]

Key Reagents and Resins for Boc-SPPS

The selection of appropriate resins and reagents is crucial for successful Boc-SPPS.

| Component | Description | Common Examples |

| Resins | Solid support for peptide assembly. The choice depends on the desired C-terminal functionality. | Merrifield Resin: For C-terminal acids.[7][8] PAM Resin: Offers increased stability of the peptide-resin linkage to acid, minimizing chain loss.[7][8] BHA/MBHA Resin: Used for synthesizing C-terminal peptide amides.[7][8] |

| Nα-Protection | Temporary protecting group for the amino terminus. | Boc (tert-butyloxycarbonyl): Cleaved by moderate acids like trifluoroacetic acid (TFA).[7][8][9] |

| Side-Chain Protection | More permanent protecting groups for amino acid side chains. | Benzyl (Bzl)-based groups: Require strong acids like hydrofluoric acid (HF) for removal.[10][11] |

| Coupling Reagents | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide).[6] Aminium/Uronium Salts: HBTU, HATU. Phosphonium Salts: PyBOP, PyAOP.[5] |

| Bases | Used for neutralization of the protonated N-terminus after Boc deprotection. | DIEA (N,N-Diisopropylethylamine), TEA (Triethylamine).[10][12] |

| Deprotection Reagent | Removes the Nα-Boc group. | TFA (Trifluoroacetic acid) in DCM.[7][9][10] |

| Cleavage Reagent | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | HF (Hydrofluoric acid), TFMSA (Trifluoromethanesulfonic acid).[10][12] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Boc-Aib-OH on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the appropriate resin (e.g., Merrifield, PAM, or MBHA resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

-

Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the solvent.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g of resin).[7]

-

Perform a short pre-wash for 5 minutes, followed by a longer deprotection step of 20-25 minutes.[7]

-

Wash the resin thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA.[7]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt to the free amine.

-

Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.[7]

-

Wash the resin thoroughly with DCM to remove excess base.

4. Coupling of Boc-Aib-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-Aib-OH (3-4 equivalents) and a suitable coupling reagent such as HATU (3-4 equivalents) in DMF.[13] Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[13]

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

-

Agitate the mixture at room temperature. Due to the steric hindrance of Aib, extended coupling times of 2-4 hours or even overnight may be necessary. For particularly difficult couplings, consider double coupling.

-

Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.

5. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

6. Peptide Elongation Cycle:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Final Boc Deprotection:

-

After the final coupling step, perform a final Boc deprotection as described in step 2 to liberate the N-terminal amine.

8. Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Carefully add a cleavage cocktail, such as anhydrous Hydrofluoric acid (HF) with a scavenger like anisole (9:1 v/v), and react for 1 hour at 0°C.[14]

-

Safety Note: HF is extremely hazardous. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment.

-

Evaporate the HF and precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

9. Purification and Analysis:

-

Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.

Quantitative Data for Boc-Aib-OH Coupling

The following table summarizes recommended reagent quantities for the coupling of Boc-Aib-OH. Note that optimization may be required based on the specific sequence and resin.

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Boc-Aib-OH | 3 - 4 | Incoming amino acid |

| HATU / HBTU | 3 - 4 | Coupling Reagent |

| DIEA | 6 - 8 | Activation Base |

Visualizations

General Workflow for Boc-SPPS

Caption: General workflow for the incorporation of Boc-Aib-OH in solid-phase peptide synthesis.

Signaling Pathway Analogy: Benefits of Aib Incorporation

Caption: Logical flow from Aib incorporation to enhanced therapeutic properties of peptides.

Troubleshooting and Optimization

-

Problem: Low coupling efficiency for Boc-Aib-OH (positive ninhydrin test).

-

Solution:

-

Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight).

-